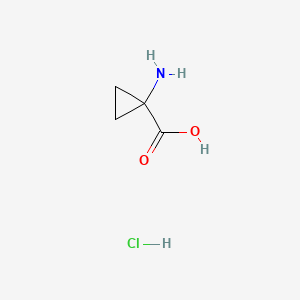
1-Aminocyclopropanecarboxylic acid hydrochloride
Overview
Description
1-Aminocyclopropanecarboxylic acid hydrochloride (ACPC) is a compound of interest due to its role as an ethylene precursor in plants and its potential pharmacological applications. It is a nonproteinogenic α-amino acid that has been studied for its antidepressant and anxiolytic properties in animal models . ACPC and
Scientific Research Applications
Neuroprotective Actions
1-Aminocyclopropanecarboxylic acid (ACPC) shows promise as a neuroprotective agent. ACPC, a partial agonist at strychnine-insensitive glycine sites of the N-methyl-D-aspartate subtype of glutamate receptors, has demonstrated efficacy in improving survival and protecting hippocampal CA1 neurons in animal models of forebrain ischemia (Fossom et al., 1995). It also shows potential in reducing neuronal cell damage induced by NMDA, suggesting a role in combating excitotoxic phenomena (Lin & Long, 1996).
Antidepressant and Anxiolytic Effects
ACPC has demonstrated antidepressant and anxiolytic properties in animal models. It acts as a high-affinity ligand at strychnine-insensitive glycine receptors and shows partial agonist properties. Its efficacy has been observed in tests like the forced swim test and the elevated plus-maze, indicating potential use as a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991).
Role in Plant Biology
In plant biology, 1-aminocyclopropane-1-carboxylic acid (ACC) is a precursor of ethylene, a crucial plant hormone. ACC is involved in various vegetative and developmental processes in plants. It has been identified as playing a signaling role independent of ethylene biosynthesis, affecting plant development and pathogen virulence (Polko & Kieber, 2019). ACC's transport and metabolism in plants have also been a focus, with recent advances in understanding its synthesis, conjugation, and the identification of ACC transporters (Vanderstraeten & Van Der Straeten, 2017).
Chemical Synthesis and Applications
ACPC derivatives have been synthesized via various methods for potential applications in different fields. These derivatives are of interest due to their biological activities, such as plant growth regulation, and as conformationally rigid analogs of natural amino acids and peptidomimetics. Methods include alkylation of glycine equivalents with 1,2-electrophiles and intramolecular cyclization of γ-substituted amino acid derivatives (Yashin, 2018).
Safety And Hazards
The safety data sheet for 1-Aminocyclopropanecarboxylic acid hydrochloride advises avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, the person should be moved into fresh air, and if not breathing, artificial respiration should be given .
Future Directions
The heterodimerization with ACS7 increased the stability of both ACS2 and ACS5 as compared to the respective homodimers, which suggests that dimerization among various ACS isoforms may regulate their turnover rate and, as a result, ethylene biosynthesis . This finding opens up new avenues for future research in the field.
properties
IUPAC Name |
1-aminocyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZRHZRMLYNBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474677 | |
| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Aminocyclopropanecarboxylic acid hydrochloride | |
CAS RN |
68781-13-5 | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68781-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)


![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)





![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)



